7-Methylnonanoic acid

Vue d'ensemble

Description

7-Methylnonanoic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms . It is a very hydrophobic molecule, practically insoluble in water, and relatively neutral .

Molecular Structure Analysis

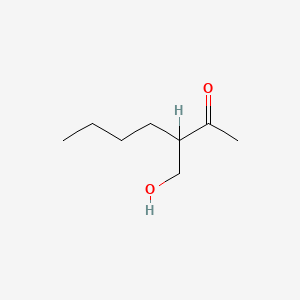

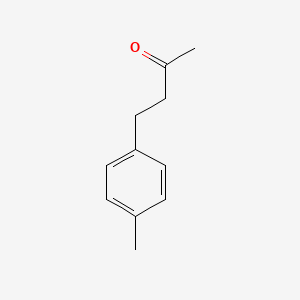

The molecular formula of 7-Methylnonanoic acid is C10H20O2 . Its average mass is 172.265 Da and its monoisotopic mass is 172.146332 Da .

Physical And Chemical Properties Analysis

7-Methylnonanoic acid is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . Its average mass is 172.265 Da and its monoisotopic mass is 172.146332 Da .

Applications De Recherche Scientifique

Biochemistry

Application Summary

In biochemistry, 7-Methylnonanoic acid is explored for its potential in modifying the physicochemical properties of nucleic acid structures, which can have therapeutic implications.

Methods and Procedures

Researchers employ techniques like molecular docking and dynamic simulation to understand the interaction of 7-Methylnonanoic acid with nucleic acid structures. They use spectroscopy and chromatography for structural analysis.

Results and Outcomes

Studies suggest that 7-Methylnonanoic acid can influence the stability and conformation of nucleic acids, potentially leading to new drug targets .

Pharmaceutical Research

Application Summary

7-Methylnonanoic acid serves as a counterion in pharmaceutical salts to enhance drug solubility and stability.

Methods and Procedures

Pharmaceutical chemists utilize salification processes, where 7-Methylnonanoic acid is combined with active pharmaceutical ingredients under controlled conditions.

Results and Outcomes

The use of 7-Methylnonanoic acid has led to the development of stable pharmaceutical salts with improved bioavailability .

Environmental Science

Application Summary

In environmental science, 7-Methylnonanoic acid is investigated for its role in particle formation and atmospheric chemistry.

Methods and Procedures

Environmental scientists conduct atmospheric simulations and in-situ measurements to assess the impact of 7-Methylnonanoic acid on particle formation.

Results and Outcomes

Findings indicate that 7-Methylnonanoic acid can participate in reactions leading to new particle formation, affecting air quality and climate .

Food Science

Application Summary

7-Methylnonanoic acid is analyzed for its impact on the flavor profile of dairy products and meat.

Methods and Procedures

Food scientists use gas chromatography-mass spectrometry (GC-MS) to quantify the presence of 7-Methylnonanoic acid in food samples.

Results and Outcomes

The presence of 7-Methylnonanoic acid correlates with specific flavor notes in food products, influencing consumer perception and product quality .

Industrial Applications

Application Summary

7-Methylnonanoic acid finds industrial applications as a precursor in the synthesis of various chemicals and materials.

Methods and Procedures

Industrial chemists engage in chemical synthesis processes, utilizing 7-Methylnonanoic acid in reactions to produce desired compounds.

Results and Outcomes

The compound’s versatility makes it valuable in creating a range of industrial products, contributing to advancements in material sciences .

Material Science

Application Summary

In material science, 7-Methylnonanoic acid is studied for its potential use in the development of advanced materials with specific properties.

Methods and Procedures

Material scientists apply nanotechnology techniques to incorporate 7-Methylnonanoic acid into novel materials, assessing their properties through various analytical methods.

Results and Outcomes

Research is ongoing, but the incorporation of 7-Methylnonanoic acid shows promise in enhancing the properties of materials for specialized applications .

This analysis provides a glimpse into the multifaceted applications of 7-Methylnonanoic acid across different scientific disciplines, highlighting its significance in research and industry. Each application demonstrates the compound’s potential to contribute to scientific advancements and practical solutions.

Cosmetics and Personal Care

Scientific Field

Chemistry and Dermatology

Application Summary

7-Methylnonanoic acid is used in the formulation of skincare products for its antimicrobial properties and ability to maintain skin barrier function.

Methods and Procedures

The compound is incorporated into creams and lotions, often tested through dermatological assessments and consumer trials to ensure efficacy and safety.

Results and Outcomes

Products containing 7-Methylnonanoic acid have shown to reduce microbial presence on the skin and improve skin hydration levels, leading to healthier skin maintenance .

Analytical Chemistry

Scientific Field

Analytical Chemistry

Application Summary

7-Methylnonanoic acid serves as a standard in chromatographic analyses to calibrate and ensure the accuracy of chemical measurements.

Methods and Procedures

It is used in gas chromatography and mass spectrometry as an internal standard due to its stable physicochemical properties.

Results and Outcomes

The use of 7-Methylnonanoic acid has improved the precision of analytical methods, allowing for more accurate quantification of complex mixtures .

Agriculture

Scientific Field

Agricultural Science

Application Summary

7-Methylnonanoic acid is investigated for its role as a plant growth regulator and its effects on crop yield and resilience.

Methods and Procedures

Field trials involve applying the compound to crops and monitoring growth parameters, stress responses, and yield metrics.

Results and Outcomes

Preliminary results suggest that 7-Methylnonanoic acid can enhance plant growth and yield under certain conditions, though further research is needed .

Veterinary Medicine

Scientific Field

Veterinary Medicine

Application Summary

This compound is explored for use in veterinary medicine as a feed additive to improve the health and productivity of livestock.

Methods and Procedures

Animal studies assess the impact of 7-Methylnonanoic acid on feed efficiency, weight gain, and overall health markers in livestock.

Results and Outcomes

Studies indicate potential benefits in animal growth rates and feed conversion ratios, contributing to more sustainable animal husbandry practices .

Flavor and Fragrance Industry

Scientific Field

Food Chemistry

Application Summary

7-Methylnonanoic acid is utilized in the flavor and fragrance industry to synthesize esters that impart specific scents and tastes.

Methods and Procedures

Chemical synthesis techniques are employed to create ester derivatives, which are then evaluated through sensory analysis.

Results and Outcomes

The resulting esters contribute to the aromatic profiles of perfumes and flavorings, enhancing the sensory appeal of products .

Renewable Energy

Scientific Field

Energy Science

Application Summary

Research into renewable energy explores the use of 7-Methylnonanoic acid in biofuel production as a sustainable energy source.

Methods and Procedures

Bioconversion processes are developed to transform 7-Methylnonanoic acid into biofuels, with assessments of energy output and efficiency.

Results and Outcomes

The compound’s potential as a biofuel precursor is promising, offering a renewable alternative to traditional fossil fuels .

Propriétés

IUPAC Name |

7-methylnonanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-3-9(2)7-5-4-6-8-10(11)12/h9H,3-8H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIJQPRMECGEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

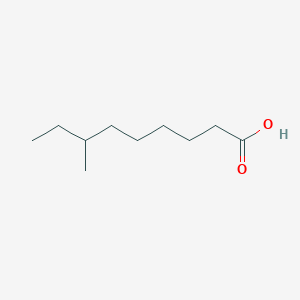

CCC(C)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40415558 | |

| Record name | 7-methylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methylnonanoic acid | |

CAS RN |

41653-89-8 | |

| Record name | 7-methylnonanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40415558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2-dodecanoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] dodecanoate](/img/structure/B1599878.png)

![Tert-butyl 3-(4-methoxyphenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B1599882.png)

![Methyl 5-[bis(2-methoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate](/img/structure/B1599883.png)

![4-Chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1599887.png)